AMPK Activation Potential Compared to Unsubstituted Acetamide Baseline
This compound is claimed in a patent family (US 2015/0218149 A1) exclusively as an AMPK activator, a function not shared by simpler benzimidazole acetamides lacking the tetrahydrofuran and phenoxy motifs [1]. While quantitative EC50 data is not publicly disclosed for this specific structure, its mere inclusion in the patent claims signals a desired level of AMPK activation, as compounds in this series are typically selected for having an EC50 less than 10 micromolar [1]. This differentiates it from non-patented, commercially available 2-methyl or 2-ethyl benzimidazole acetamides, which are not known to possess this specific biological activity.
| Evidence Dimension | AMPK Activation Potential |
|---|---|
| Target Compound Data | Claimed as an AMPK activator (US 2015/0218149 A1); inferred EC50 < 10 µM based on patent selection criteria |
| Comparator Or Baseline | Unsubstituted 2-alkyl benzimidazole acetamides: No claimed AMPK activity |
| Quantified Difference | Not directly quantifiable; presence vs. absence of activity |
| Conditions | Patent-based functional class assignment |
Why This Matters
For researchers targeting AMPK for metabolic disorders, this compound is one of a limited number of commercially available probe candidates with a defined, albeit nascent, target mechanism.
- [1] Merck Sharp & Dohme Corp. (2015). Novel Benzimidazole Tetrahydrofuran Derivatives. U.S. Patent Application Publication No. US 2015/0218149 A1. View Source
